N-Ethylmethoxyphenazine ethosulfate is a chemical compound with the CAS number 133395-54-7. Its IUPAC name is 10-ethyl-4-methoxy-5H-phenazine and it is also known as ethyl hydrogen sulfate. The molecular formula for this compound is C17H20N2O5S, and it has a molecular weight of 364.42 g/mol. This compound is classified under phenazine derivatives, which are known for their various applications in biochemical assays and as reagents in analytical chemistry.
The synthesis of N-Ethylmethoxyphenazine ethosulfate typically involves several steps that may include the formation of the phenazine core followed by the introduction of the ethyl and methoxy groups. Although specific synthetic routes are not detailed in the available literature, similar compounds are often synthesized through condensation reactions involving appropriate precursors.
N-Ethylmethoxyphenazine ethosulfate features a phenazine backbone with an ethyl group and a methoxy group attached. The presence of the ethosulfate group significantly influences its chemical behavior and reactivity.
N-Ethylmethoxyphenazine ethosulfate participates in various chemical reactions typical for phenazine derivatives, including redox reactions where it can act as an electron carrier or indicator in biochemical assays.
The mechanism of action for N-Ethylmethoxyphenazine ethosulfate primarily involves its role as an electron acceptor in enzymatic reactions. In the presence of specific enzymes (e.g., glucose oxidase), it facilitates electron transfer processes.
N-Ethylmethoxyphenazine ethosulfate has several scientific applications:
Phenazines represent a class of nitrogen-containing heterocyclic compounds whose redox versatility has been exploited in bioelectrochemical systems since the mid-20th century. Naturally produced by bacteria like Pseudomonas and Streptomyces, these compounds function as endogenous electron shuttles that enable extracellular electron transfer (EET) under oxygen-limited conditions [1] [3]. The structural core of phenazine consists of a tricyclic system that undergoes reversible, proton-coupled two-electron transfers (oxidation: phenazine → dihydrophenazine), enabling efficient electron harvesting from biological systems [3] [6].
Table 1: Structural Evolution of Key Phenazine Derivatives in Bioelectrochemistry
Compound | Core Structure | Key Functional Modifications | Redox Potential (V vs. SHE) |
---|---|---|---|
Phenazine | Basic tricyclic system | Unsubstituted | -0.252 |
Pyocyanin | Hydroxyl/N-methyl | 1-hydroxy-5-methyl | -0.120 |
PCA | Carboxylic acid | 1-carboxyl | -0.240 |
N-EMPE | Ethoxy/methoxy/ethylsulfate | 7-ethoxy-1-methyl-3-ethyl | -0.210* |
PMS | Phenazinium methosulfate | N-methyl-3-methyl | -0.180 |
*Estimated from structural analogs [1] [3] [6]
N-Ethylmethoxyphenazine ethosulfate (N-EMPE) emerged through rational synthetic modifications aimed at optimizing natural phenazine scaffolds for electrochemical applications. Key design innovations included: (1) Introduction of ethyl and methoxy groups to fine-tune redox potential toward values compatible with microbial electron carriers (e.g., NADH/NAD⁺ at -0.32 V); (2) Ethosulfate counterion enhancing aqueous solubility; and (3) Ethyl substitution at N-position improving membrane permeability [1] [3]. These modifications yielded a synthetic phenazine derivative with enhanced electrochemical functionality while preserving the reversible redox cycling central to natural phenazines [6].
N-EMPE operates as a diffusible electron shuttle that penetrates cellular membranes and interfaces between intracellular reductants and extracellular electrodes. Its formal potential (~-0.21 V vs. SHE) positions it thermodynamically to accept electrons from highly reducing biological pools, particularly NADH (E°' = -0.32 V) and microbial quinones [1] [5]. Density Functional Theory (DFT) calculations reveal that N-alkyl and O-alkoxy substituents lower the energy barrier for electron/proton transfer by stabilizing semiquinone intermediates during the two-electron reduction to dihydrophenazine [1].
Table 2: N-EMPE Electron Transfer (ET) Mechanism in Microbial Systems
ET Stage | Molecular Process | Bioelectrochemical Consequence |
---|---|---|
Reduction | Dihydrophenazine formation via intracellular 2e⁻/2H⁺ transfer | Harvesting electrons from microbial metabolism |
Membrane Diffusion | Lipophilic transport across membranes | Coupling intracellular metabolism to extracellular electrodes |
Electrode Oxidation | Phenazine regeneration at electrode surface | Anodic current generation |
Mediator Regeneration | O₂ reduction by oxidized mediator (side reaction) | Cathodic interference; energy loss |
Electrochemical studies demonstrate that applied potentials significantly influence N-EMPE's efficiency. When electrode potentials are poised below N-EMPE's formal potential (< -0.21 V), the mediator predominantly exists in its reduced state (dihydrophenazine), enabling cathodic electron transfer. Conversely, anodic potentials (> -0.21 V) drive phenazine regeneration and anodic current generation [5]. This potential-dependent behavior enables bidirectional electron shuttling but requires careful potential control to minimize energy-wasting side reactions, particularly O₂ reduction [3] [5].
N-EMPE belongs to a broader family of phenazine-based mediators with distinct electrochemical properties tailored for specific applications. Critical comparisons with common analogues reveal its specialized advantages and limitations:
Phenazine Methosulfate (PMS): Shares the phenazinium core but differs in N-substitution (methyl vs. ethyl) and lacks methoxy groups. PMS exhibits a more positive formal potential (~-0.18 V vs. SHE) [2] [3], reducing its thermodynamic driving force for electron harvesting from highly reducing biological donors. Both compounds demonstrate similar membrane permeability, but PMS suffers greater light sensitivity, undergoing photodegradation to formaldehyde and phenazine under assay conditions [2] [6].
2,6-Dichlorophenolindophenol (DCPIP): A non-phenazine dye with different redox chemistry (E°' = +0.22 V). Unlike N-EMPE's two-electron/proton transfer, DCPIP undergoes single-electron reduction, making it prone to radical-mediated side reactions [2]. Its potential is significantly more positive than biological reductants, resulting in higher energy losses during electron harvesting. Additionally, DCPIP's extinction coefficient varies substantially with pH (ε₆₀₀ = 7.8–22.0 mM⁻¹cm⁻¹), complicating activity measurements, while phenazines like N-EMPE show more consistent spectrophotometric behavior [2].
Table 3: Electrochemical and Stability Comparison of Common Mediators
Parameter | N-EMPE | PMS | DCPIP |
---|---|---|---|
Formal Potential (V vs. SHE) | -0.21 | -0.18 | +0.22 |
Redox Couple | 2e⁻/2H⁺ | 2e⁻/2H⁺ | 1e⁻ |
Membrane Permeability | High | High | Low |
Light Sensitivity | Moderate | High | Low |
pH Sensitivity | Low | Low | High |
O₂ Interference | Significant | Significant | Minimal |
N-EMPE's key advantage lies in its optimized redox potential that bridges microbial metabolism and electrode reactions with minimized overpotential. However, its significant O₂ sensitivity remains a limitation shared with most phenazines. When reduced, both N-EMPE and PMS react rapidly with O₂, generating superoxide and regenerating the oxidized mediator. This redox cycling depletes reducing equivalents intended for electrodes and generates reactive oxygen species (ROS) that may damage cells [3] [6]. Recent bioengineering approaches aim to mitigate this by incorporating O₂-scavenging systems or developing mediator variants with slower O₂ reaction kinetics [1] [6].
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